1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde
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Overview
Description
1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H10OS It is characterized by a cyclopropane ring substituted with a methylsulfanyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methylsulfanyl reagents under controlled conditions. For instance, the reaction of cyclopropylmethyl bromide with sodium methylsulfide in the presence of a base can yield the desired compound. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid.
Reduction: 1-[(methylsulfanyl)methyl]cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfides.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde can be compared with other similar compounds such as:
1-(methylsulfanyl)cyclopropane-1-carbaldehyde: Lacks the additional methyl group on the cyclopropane ring.
Cyclopropane-1-carbaldehyde: Lacks the methylsulfanyl group.
1-[(ethylsulfanyl)methyl]cyclopropane-1-carbaldehyde: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Properties
CAS No. |
2228447-14-9 |
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Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H10OS/c1-8-5-6(4-7)2-3-6/h4H,2-3,5H2,1H3 |
InChI Key |
ALWKAHSYELYZRT-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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